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8-Chloro-2-methyl-

[1,2,4]triazolo[1,5-a]pyrazine

CAS No.: 20914-71-0

Cat. No.: B1510288

Get Quote

The 8-Chloro-2-methyl[1,2,4]triazolo[1,5-
a]pyrazine Scaffold
A Linchpin Intermediate for Purine-Mimetic Drug
Discovery
Executive Summary
8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine (CAS: 74803-32-0) is not merely a reagent; it is

a privileged scaffold in medicinal chemistry. It serves as a high-fidelity bioisostere of purine,

specifically mimicking the adenosine core.

Its biological potential is latent but potent. The 8-chloro substituent acts as an electrophilic

"warhead," allowing rapid diversification via Nucleophilic Aromatic Substitution (

) to install amine-based pharmacophores. Once derivatized, this core demonstrates high affinity
for Phosphodiesterase 10A (PDE10A) (CNS indications) and specific Tyrosine Kinases

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1510288#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Oncology/Inflammation).

This guide outlines the structural rationale, target landscape, and validation protocols for

researchers utilizing this scaffold.

Chemical Biology & Structural Rationale[1]
2.1 Purine Bioisosterism
The triazolo[1,5-a]pyrazine system is isoelectronic with purine.[1] When the 8-chloro group is

displaced by an amine (

), the resulting molecule mimics the hydrogen bond donor/acceptor motif of Adenine.

N1 & N3 (Triazolo-pyrazine): Mimic N1 & N3 of purine (H-bond acceptors).

C8-Amino Group: Mimics the exocyclic

of Adenine (H-bond donor).

2-Methyl Group: Provides metabolic stability and hydrophobic packing, preventing rapid

oxidation often seen at the C2 position of purines.

2.2 The "Linchpin" Reactivity
The 8-position is highly activated for

due to the electron-deficient nature of the pyrazine ring fused to the electron-withdrawing
triazole. This allows for "library-on-a-chip" synthesis—one core can generate 100+ analogs in a
single afternoon.
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Figure 1: The divergent synthesis strategy using the 8-chloro scaffold to access distinct

therapeutic classes.

Primary Biological Targets
3.1 Phosphodiesterase 10A (PDE10A)
PDE10A is a dual-substrate enzyme (hydrolyzing cAMP and cGMP) highly expressed in striatal

medium spiny neurons. Inhibition of PDE10A is a validated approach for treating Schizophrenia

and Huntington’s Disease.

Mechanism: The triazolo[1,5-a]pyrazine core binds in the PDE10A substrate-binding pocket

(Q-pocket). The triazole nitrogen accepts a hydrogen bond from a conserved Glutamine

(Gln726) in the active site, mimicking the cAMP adenine ring interaction.

Key Derivative: Substitution at C8 with flexible benzyl-amines allows the side chain to extend

into the hydrophobic "selectivity pocket" (M-pocket), granting high selectivity over other PDE

families.

3.2 Kinase Inhibition (JAK / c-Met)
The scaffold functions as a Type I ATP-competitive inhibitor.
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Hinge Binding: The N1 and N3 nitrogens of the triazole ring form crucial hydrogen bonds with

the kinase hinge region (e.g., Leu residues).

Selectivity: The 2-methyl group often clashes with the "gatekeeper" residue in smaller

kinases, narrowing the selectivity profile to kinases with smaller gatekeepers or specific

conformational states (e.g., JAK family).

Experimental Protocols
4.1 Chemistry: Rapid Derivatization (

)
Objective: To replace the 8-Chloro atom with a functional amine to generate the bioactive

species.

Protocol:

Reagents: Dissolve 8-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq) in anhydrous

DMF or DMA (0.2 M).

Nucleophile: Add the desired primary or secondary amine (1.2 eq).

Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) to scavenge HCl.

Reaction:

Standard: Stir at Room Temperature for 2–4 hours.

Difficult Amines: Heat to 60°C or use Microwave irradiation (80°C, 15 min).

Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

Validation: Monitor disappearance of the starting material (LC-MS: M+H 169) and

appearance of product.

4.2 Biological Assay: PDE10A Inhibition Screen (TR-FRET)
Objective: Quantify the inhibitory potency (
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) of the synthesized derivatives.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step Action Critical Parameter

1. Enzyme Prep

Dilute human recombinant

PDE10A enzyme in assay

buffer.

Buffer: 50mM Tris-HCl, 8mM

, pH 7.5.

2. Compound

Plate compounds (10-point

serial dilution) in 384-well

plates.

Final DMSO concentration <

1%.

3. Substrate
Add Fluorescein-labeled cAMP

(FAM-cAMP).

Concentration

(approx. 50-100 nM).

4. Incubation
Incubate for 60 min at Room

Temp.
Protect from light.

5. Detection
Add Terbium-labeled anti-

cAMP antibody + EDTA.
EDTA stops the reaction.

6. Readout
Measure TR-FRET ratio (665

nm / 615 nm).

High signal = Intact cAMP

(Inhibition).

Self-Validating Check:

Z' Factor: Must be > 0.5 for the assay to be valid.

Reference: Include a known PDE10A inhibitor (e.g., MP-10) as a positive control.

Workflow Visualization
The following diagram illustrates the critical path from scaffold procurement to lead candidate

identification.
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Figure 2: Integrated workflow for developing inhibitors from the 8-chloro-triazolopyrazine core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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